molecular formula C8H6ClF2NO2 B2792984 Methyl 3-amino-2-chloro-4,5-difluorobenzoate CAS No. 1339551-27-7

Methyl 3-amino-2-chloro-4,5-difluorobenzoate

Cat. No.: B2792984
CAS No.: 1339551-27-7
M. Wt: 221.59
InChI Key: WWBIAFFDTFFTBB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-4,5-difluorobenzoate is a fluorinated aromatic ester with a molecular formula of C₈H₆ClF₂NO₂. This compound features a benzoate backbone substituted with an amino group at position 3, a chlorine atom at position 2, and fluorine atoms at positions 4 and 3. The strategic placement of electron-withdrawing (Cl, F) and electron-donating (NH₂) groups influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for antibacterial and anticancer agents .

Properties

IUPAC Name

methyl 3-amino-2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBIAFFDTFFTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339551-27-7
Record name methyl 3-amino-2-chloro-4,5-difluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-chloro-4,5-difluorobenzoate typically involves the esterification of 3-amino-2-chloro-4,5-difluorobenzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitro compounds.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 3-amino-2-chloro-4,5-difluorobenzoic acid.

Scientific Research Applications

Enzyme Inhibition

Methyl 3-amino-2-chloro-4,5-difluorobenzoate has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition can be particularly relevant in the context of treating diseases such as malaria, where the enzyme plays a key role in the life cycle of the Plasmodium parasite .

Anticancer Properties

The compound's structural features suggest that it may interact with proteins involved in cancer progression. Research indicates that compounds with similar structures can inhibit pathways regulated by kinases such as B-Raf, which is implicated in several types of cancers including melanoma . The potential for this compound to act as a B-Raf inhibitor positions it as a candidate for further investigation in cancer therapeutics.

Protein-Ligand Interactions

Studies have highlighted the compound's binding affinity to various proteins, suggesting its utility in drug design. The difluoro and amino substituents enhance its interaction with biomolecules, making it a valuable building block for synthesizing more complex therapeutic agents .

Case Studies

Study ReferenceApplicationFindings
Patent WO2011025938A2Cancer TreatmentDemonstrated efficacy in inhibiting B-Raf kinase activity; potential use in combination therapies .
Research ArticleEnzyme InhibitionShowed significant inhibition of dihydroorotate dehydrogenase; implications for malaria treatment .
Medicinal Chemistry StudyDrug DevelopmentExplored structural modifications to enhance biological activity; identified key functional groups for improved binding .

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity against targeted enzymes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of fluorinated benzoates are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Methyl 3-amino-2-chloro-4,5-difluorobenzoate and related compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Properties/Applications
This compound Not explicitly listed C₈H₆ClF₂NO₂ 3-NH₂, 2-Cl, 4-F, 5-F 235.59 Pharmaceutical intermediate (antibacterial/anticancer)
Methyl 2-bromo-4,5-difluorobenzoate 878207-28-4 C₈H₅BrF₂O₂ 2-Br, 4-F, 5-F 251.02 Higher molecular weight due to Br; used in agrochemicals
Methyl 5-amino-2-chloro-4-fluorobenzoate 141772-31-8 C₈H₇ClFNO₂ 5-NH₂, 2-Cl, 4-F 203.60 Reduced fluorination impacts lipophilicity; precursor for imaging agents
3-Chloro-2,4,5-trifluorobenzoic acid Not provided C₇H₂ClF₃O₂ 3-Cl, 2-F, 4-F, 5-F 222.54 Carboxylic acid form; forms hydrogen-bonded dimers, influencing solubility
Methyl 2-amino-4,5-difluorobenzoate 207346-42-7 C₈H₇F₂NO₂ 2-NH₂, 4-F, 5-F 187.14 Lacks Cl substituent; used in anticancer drug synthesis

Key Observations

Brominated analogs (e.g., Methyl 2-bromo-4,5-difluorobenzoate) exhibit higher molecular weights and may display distinct reactivity in nucleophilic substitution reactions due to bromine’s polarizability .

Physicochemical Properties: The carboxylic acid derivative (3-chloro-2,4,5-trifluorobenzoic acid) demonstrates intermolecular hydrogen bonding, leading to dimer formation and reduced solubility in nonpolar solvents compared to its ester counterparts . Amino group positioning (e.g., 3-NH₂ vs. 5-NH₂) alters electronic distribution, affecting binding affinity in drug-receptor interactions .

Applications in Drug Development: this compound’s multisubstituted structure is advantageous in synthesizing quinolone antibiotics, where fluorine and chlorine atoms enhance membrane permeability and target binding . Non-chlorinated analogs (e.g., Methyl 2-amino-4,5-difluorobenzoate) are prioritized in anticancer research due to their balanced lipophilicity and lower toxicity profiles .

Biological Activity

Methyl 3-amino-2-chloro-4,5-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClF₂N O₂. Its structure includes:

  • An amino group (-NH₂) which can engage in hydrogen bonding.
  • Two fluorine atoms that enhance lipophilicity and stability.
  • A chlorine atom that contributes to its reactivity.

This unique combination of functional groups allows the compound to interact with various biological targets, making it a valuable tool in drug discovery and development .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular processes. The compound can act as either an inhibitor or activator depending on the specific molecular target. The following mechanisms are notable:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity .
  • Signal Transduction : It may influence pathways involved in metabolic regulation or gene expression modulation .

Biological Applications

This compound is utilized in various fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Assays : Used to study enzyme interactions and metabolic pathways, providing insights into cellular functions .
  • Agrochemicals : Its properties make it suitable for developing pesticides and herbicides .

Case Studies

  • Antimalarial Activity : A study focused on optimizing derivatives of related compounds demonstrated that modifications in the molecular structure could enhance antimalarial efficacy. The findings suggest that similar structural analogs may improve pharmacokinetic profiles and therapeutic outcomes against malaria .
  • Cytotoxicity Studies : Research on related compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Organism Effect/Outcome Reference
Enzyme InhibitionVarious EnzymesModulation of enzyme activity
AntimalarialPlasmodium falciparumEnhanced efficacy with structural analogs
CytotoxicityCancer Cell LinesSignificant cytotoxic effects
AntimicrobialBacterial StrainsExhibited antimicrobial properties

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